![molecular formula C18H15FN2O4 B4721501 methyl 2-({[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B4721501.png)
methyl 2-({[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate
Overview
Description
Methyl 2-({[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate, also known as MFA-1, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications.
Mechanism of Action
Methyl 2-({[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate works by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. Specifically, it inhibits the activity of histone deacetylases (HDACs) and cyclooxygenase-2 (COX-2), both of which play important roles in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
methyl 2-({[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the expression of genes that are involved in cancer cell growth and inflammation. In addition, methyl 2-({[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate has been shown to have anti-angiogenic effects, meaning it can inhibit the formation of new blood vessels that are necessary for tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 2-({[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a potentially safer and more effective treatment option compared to traditional chemotherapy drugs. However, one limitation is that methyl 2-({[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate is still in the early stages of research and more studies are needed to fully understand its potential therapeutic applications.
Future Directions
There are several potential future directions for methyl 2-({[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate research. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another area of future research is the development of methyl 2-({[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate analogs, which may have improved efficacy or safety profiles compared to the original compound. Finally, more studies are needed to fully understand the mechanisms of action and potential therapeutic applications of methyl 2-({[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate.
Scientific Research Applications
Methyl 2-({[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate has been shown to have potential therapeutic applications in various areas of research. Studies have demonstrated its ability to inhibit the growth of cancer cells, particularly in breast, prostate, and lung cancers. methyl 2-({[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate has also been shown to have anti-inflammatory effects and may be useful in treating inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
methyl 2-[[3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O4/c1-24-18(23)12-7-3-5-9-14(12)20-17(22)16-10-15(21-25-16)11-6-2-4-8-13(11)19/h2-9,16H,10H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQAGWXSYBTLHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2CC(=NO2)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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